molecular formula C15H19N5OS B2600383 N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1797815-81-6

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B2600383
CAS No.: 1797815-81-6
M. Wt: 317.41
InChI Key: YVVYDYMRNZFGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidinyl group, along with a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the coupling of the thiophene-2-carboxamide moiety.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of Substituents: The dimethylamino group can be introduced via nucleophilic substitution, while the pyrrolidinyl group can be added through a cyclization reaction.

    Coupling with Thiophene-2-carboxamide: The final step involves the coupling of the synthesized pyrimidine derivative with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution can be performed using reagents like bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
  • N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide

Uniqueness

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene-2-carboxamide moiety, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-19(2)13-11(17-14(21)12-6-5-9-22-12)10-16-15(18-13)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVYDYMRNZFGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.